Crocein Orange G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

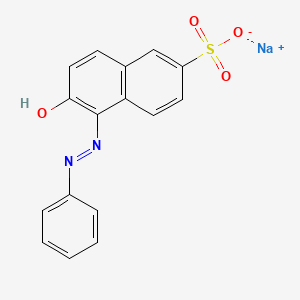

Crocein Orange G, also known as this compound, is a synthetic azo dye with the chemical formula C16H11N2NaO4S. It is commonly used in various industries, including textiles, food, and biological staining. The compound is known for its bright orange to red color and is often utilized for its vibrant hue and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Crocein Orange G is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of aniline to form a diazonium salt. This intermediate is then coupled with beta-naphthol in an alkaline medium to produce the final azo dye. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt.

Industrial Production Methods: In industrial settings, the production of acid orange 12 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control temperature, pH, and reaction time. The final product is then purified through filtration and drying to obtain the dye in its powder form.

Análisis De Reacciones Químicas

Types of Reactions: Crocein Orange G undergoes various chemical reactions, including:

Oxidation: The azo bond can be cleaved through oxidative processes, leading to the formation of smaller aromatic compounds.

Reduction: The azo group can be reduced to form amines, which can further react to form different products.

Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Aromatic acids and aldehydes.

Reduction: Aromatic amines.

Substitution: Derivatives with modified sulfonic acid groups.

Aplicaciones Científicas De Investigación

Biological Staining

Crocein Orange G is widely used as a biological stain for visualizing cellular components under a microscope. It can selectively stain specific structures within cells, aiding in histological analysis and cytology. The dye's distinct color change properties also make it useful as a pH indicator, transitioning from orange in acidic conditions to yellowish-orange in alkaline conditions .

Detection of Amyloid Fibrils

Recent studies have highlighted the role of this compound in detecting amyloid fibrils associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The dye has been shown to inhibit the nucleation phase of fibrillation and impede protofibril formation. Surface-enhanced Raman spectroscopy (SERS) has been utilized to monitor these interactions, revealing binding sites and providing structural information about protein-ligand interactions .

Environmental Applications

This compound is employed in environmental science for wastewater treatment. Its removal from aqueous solutions has been studied using various methods, including the use of nanoscale zero-valent iron (NZVI) as a catalyst for degradation processes. Under optimal conditions, total degradation of this compound can be achieved within 180 minutes using innovative green catalysts .

Case Study 1: Detection of Amyloid Fibrils

A study demonstrated that this compound could effectively detect amyloid fibrils through SERS techniques. The dye's binding affinity enhanced imaging capabilities, providing insights into the structural properties of amyloid aggregates, which are crucial for understanding neurodegenerative diseases .

Case Study 2: Wastewater Treatment

In another investigation, the efficiency of NZVI for degrading this compound was assessed. The results indicated that under specific conditions (pH and temperature), NZVI could effectively degrade the dye through adsorption and catalytic oxidation processes. The degradation kinetics followed a pseudo-second-order model, indicating strong interactions between the dye and the catalyst .

Mecanismo De Acción

The mechanism of action of acid orange 12 involves its interaction with various molecular targets. In biological systems, the dye binds to proteins and nucleic acids, allowing for visualization under a microscope. The azo bond in the dye can undergo cleavage, leading to the formation of reactive intermediates that can interact with cellular components. The sulfonic acid group enhances the solubility of the dye in aqueous solutions, facilitating its use in various applications.

Comparación Con Compuestos Similares

Crocein Orange G can be compared with other azo dyes such as:

Acid Orange 7: Similar in structure but differs in the position of the sulfonic acid group.

Acid Orange 10: Has a different aromatic ring structure, leading to variations in color and stability.

Acid Orange 24: Contains additional functional groups that modify its reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of color, stability, and solubility. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.

Actividad Biológica

Crocein Orange G (COG), also known as Acid Orange 12 or Ponceau 4G, is a synthetic azo dye widely used in various industries, including textiles, food, and biological research. This article delves into the biological activity of this compound, focusing on its applications, mechanisms of action, and implications for environmental and health sciences.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₈H₁₅N₂NaO₃S

- Molecular Weight : 350.33 g/mol

- CAS Number : 1934-20-9

- Solubility : Water-soluble, forming a clear orange solution at concentrations of 0.1% in distilled water.

- Absorption Maximum : 482–486 nm in water .

Biological Applications

1. Staining Agent in Microscopy

This compound is frequently employed as a biological stain due to its ability to bind to specific cellular components. It is particularly useful in histological studies for visualizing structures within tissues. Its application extends to staining amyloid fibrils, where it aids in detecting and modulating fibrillation processes .

2. Environmental Remediation

Recent studies have explored the use of this compound in wastewater treatment. Research indicates that COG can form stable complexes with organic compounds, facilitating their removal from contaminated water sources. For instance, a study demonstrated that nanoscale zero-valent iron (NZVI) supported on clay effectively degraded COG in aqueous solutions using a Fenton-like reaction. This method achieved complete degradation within 180 minutes under optimal conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Dye Adsorption : COG interacts with various substrates through adsorption, which is crucial for its application as a dye and stain.

- Fenton-like Reaction : The degradation of COG in wastewater treatment relies on oxidative reactions facilitated by catalysts like NZVI. The mechanism involves the generation of hydroxyl radicals that attack the dye molecules, leading to their breakdown into less harmful substances .

- pH Sensitivity : COG exhibits color changes based on pH levels, which can be utilized as an indicator in various biochemical assays .

Case Study 1: Detection of Amyloid Fibrils

A study utilized this compound to detect amyloid fibrils associated with neurodegenerative diseases. The dye's binding affinity allowed for enhanced imaging through surface-enhanced Raman spectroscopy (SERS), providing insights into the structural properties of amyloid aggregates .

Case Study 2: Wastewater Treatment

In another investigation, the efficiency of NZVI for degrading this compound was assessed. The study reported that under specific conditions (pH, temperature), NZVI could degrade COG effectively through a combination of adsorption and catalytic oxidation processes. The degradation kinetics followed a pseudo-second-order model, indicating a strong interaction between the dye and the catalyst .

Data Summary

The following table summarizes key findings related to the biological activity and applications of this compound:

| Parameter | Details |

|---|---|

| Molecular Weight | 350.33 g/mol |

| CAS Number | 1934-20-9 |

| Absorption Max (Water) | 482–486 nm |

| Degradation Method | Fenton-like reaction using NZVI |

| Degradation Time (Complete) | 180 minutes |

| Kinetic Model | Pseudo-second-order |

| Biological Staining Use | Detection of amyloid fibrils |

Propiedades

Número CAS |

1934-20-9 |

|---|---|

Fórmula molecular |

C16H12N2NaO4S |

Peso molecular |

351.3 g/mol |

Nombre IUPAC |

sodium;6-hydroxy-5-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C16H12N2O4S.Na/c19-15-9-6-11-10-13(23(20,21)22)7-8-14(11)16(15)18-17-12-4-2-1-3-5-12;/h1-10,19H,(H,20,21,22); |

Clave InChI |

TXQSSFWECSHEKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+] |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.